molecular formula C17H27N3O3S B4478137 3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(pentan-3-yl)benzamide

3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(pentan-3-yl)benzamide

Cat. No.: B4478137
M. Wt: 353.5 g/mol
InChI Key: ABKBCZQJPODXHZ-UHFFFAOYSA-N
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Description

3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(pentan-3-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzamide core, a sulfonyl group, and a piperazine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(pentan-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzamide with a sulfonyl chloride in the presence of a base.

    Attachment of the Piperazine Ring: The piperazine ring can be attached by reacting the sulfonylated benzamide with 4-methylpiperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(pentan-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(pentan-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets. The sulfonyl group and piperazine ring are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-methylpiperazin-1-yl)sulfonyl]aniline
  • 3-(4-methylpiperazin-1-yl)aniline
  • 3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid

Uniqueness

3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(pentan-3-yl)benzamide is unique due to the presence of the pentan-3-yl group, which can influence its lipophilicity and biological activity. This distinguishes it from other similar compounds and may contribute to its specific applications and effectiveness in various fields.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)sulfonyl-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-4-15(5-2)18-17(21)14-7-6-8-16(13-14)24(22,23)20-11-9-19(3)10-12-20/h6-8,13,15H,4-5,9-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKBCZQJPODXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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